6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

Description

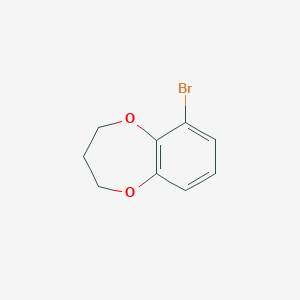

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1279822-61-5) is a brominated heterocyclic compound featuring a seven-membered dioxepine ring fused to a benzene moiety. The bromine substituent at position 6 confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol and a purity of 97% . The compound is primarily used in research settings, particularly in the development of bioactive molecules and materials science.

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYMCSQGVYEEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC=C2)Br)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as 6-alkyl or 6-aryl derivatives.

Oxidation: Oxidized products include corresponding ketones or carboxylic acids.

Reduction: Dehalogenated products or reduced benzodioxepine derivatives.

Scientific Research Applications

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: Bromine Substitution Patterns

- 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 147644-11-9): Shares the same molecular formula (C₉H₉BrO₂) but differs in bromine placement (position 7 vs. 6). Reactivity differences arise from electronic effects; the 7-bromo derivative may show altered nucleophilic aromatic substitution kinetics.

Core Heterocycle Variations

Benzodioxepine vs. Benzodioxin:

- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 52287-51-1): A six-membered benzodioxin ring (C₈H₇BrO₂) with two oxygen atoms.

- 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine (CAS: 114095-73-7):

Benzothiazine Derivatives:

Functionalized Derivatives

- 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS: 1187828-95-0):

- 7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine :

Table 1: Key Properties of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Feature(s) |

|---|---|---|---|---|---|

| This compound | 1279822-61-5 | C₉H₉BrO₂ | 229.07 | 97 | Bromine at position 6 |

| 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | 147644-11-9 | C₉H₉BrO₂ | 229.07 | 96 | Bromine at position 7 |

| 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine | 52287-51-1 | C₈H₇BrO₂ | 215.04 | 98 | Six-membered benzodioxin ring |

| 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine | 187604-75-7 | C₈H₈BrNS | 230.12 | 97 | Sulfur-containing heterocycle |

| 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | 1187828-95-0 | C₁₀H₉BrO₃ | 257.08 | N/A | Carbaldehyde functionalization |

Biological Activity

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with its mechanistic insights and applications in drug development.

Chemical Structure and Properties

The compound is characterized by a benzodioxepine ring system with a bromine atom at the 6-position. This substitution is believed to enhance its reactivity and biological activity compared to related compounds. The molecular formula is with a molecular weight of approximately 215.05 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effects on bacterial strains such as Escherichia coli, Staphylococcus aureus, and filamentous fungi like Aspergillus niger. The compound showed inhibitory effects, suggesting potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Aspergillus niger | 14 | 64 µg/mL |

Anticancer Activity

The compound's anticancer properties are under investigation, with preliminary studies indicating its potential to inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of apoptotic pathways and interference with cell cycle progression. Research has shown that derivatives of benzodioxepines can induce apoptosis in various cancer cell lines .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. The presence of the bromine atom may enhance binding affinity to molecular targets .

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A comparative study demonstrated that derivatives of benzodioxepines exhibit varying levels of antimicrobial activity. The introduction of different substituents significantly altered their effectiveness against specific bacterial strains .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound led to reduced viability and increased apoptosis rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.